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molecular formula C12H14N2O5 B1622526 Methyl 2-morpholino-5-nitrobenzenecarboxylate CAS No. 83909-55-1

Methyl 2-morpholino-5-nitrobenzenecarboxylate

Cat. No. B1622526
M. Wt: 266.25 g/mol
InChI Key: QVXVAXLVFPLUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524716B2

Procedure details

To a solution of 10-3 (4.36 g, 22 mmol) in dimethylsulfoxide (DMSO; 30 mL) were added morpholine (2.5 g, 1.3 eq) and potassium carbonate (3.98 g, 1.3 eq). The reaction mixture was heated at 80° C. during 1 h, then cooled down to room temperature, poured into 300 mL of water and the resulting yellow solid was filtered off, washed with a bit of water then petroleum ether, to afford 5.8 g (98% yield) of 2-morpholin-4-yl-5-nitro-benzoic acid methyl ester 10-4; m/z=267 (M+H)+.
Name
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1F.[NH:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1.C(=O)([O-])[O-].[K+].[K+].O>CS(C)=O>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[N:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
4.36 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)[N+](=O)[O-])F)=O
Name
Quantity
2.5 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
3.98 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
O
Step Three
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down to room temperature
FILTRATION
Type
FILTRATION
Details
the resulting yellow solid was filtered off
WASH
Type
WASH
Details
washed with a bit of water

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC(=C1)[N+](=O)[O-])N1CCOCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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